3-Amino-5-chloropyridazin-4-ol
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Overview
Description
3-Amino-5-chloropyridazin-4-ol: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyridazin-4-ol typically involves the chlorination of pyridazinone derivatives followed by amination. One common method includes the reaction of 3,6-dichloropyridazine with ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The purification steps often include recrystallization and column chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5-chloropyridazin-4-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Amino-substituted pyridazines.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-5-chloropyridazin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in the development of new drugs, particularly as anti-inflammatory and anticancer agents. Its unique structure allows it to interact with specific biological targets, making it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
- 3-Amino-6-chloropyridazine
- 3-Amino-4-bromo-6-chloropyridazine
- 3-Amino-5-bromopyridazin-4-ol
Comparison: Compared to its analogs, 3-Amino-5-chloropyridazin-4-ol exhibits unique reactivity due to the presence of both amino and hydroxyl groups on the pyridazine ring. This dual functionality allows for a broader range of chemical modifications and applications. Additionally, the chlorine atom provides a site for further substitution reactions, enhancing its versatility in synthetic chemistry .
Properties
Molecular Formula |
C4H4ClN3O |
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Molecular Weight |
145.55 g/mol |
IUPAC Name |
3-amino-5-chloro-1H-pyridazin-4-one |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-7-8-4(6)3(2)9/h1H,(H2,6,8)(H,7,9) |
InChI Key |
KYQDZYCRWVTMDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=NN1)N)Cl |
Origin of Product |
United States |
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